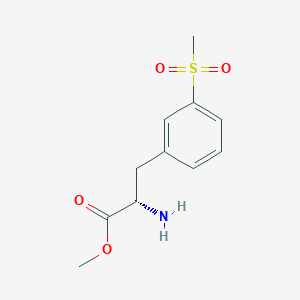

Methyl (s)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate

Description

Methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride (CAS 851785-21-2) is a chiral α-amino acid ester derivative. It serves as a critical intermediate in synthesizing Lifitegrast, a drug for dry eye disease . Its molecular formula is C₁₁H₁₆ClNO₄S (MW: 293.77), featuring a methylsulfonyl (-SO₂CH₃) substituent on the phenyl ring, which confers strong electron-withdrawing properties . The compound is synthesized via esterification of (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid using methanol and thionyl chloride, achieving a 95% yield . Enantiomeric separation using carboxymethyl-β-cyclodextrin-based chiral stationary phases (CSPs) demonstrates its high enantioselectivity (α = 6.08) .

Properties

CAS No. |

851785-28-9 |

|---|---|

Molecular Formula |

C11H15NO4S |

Molecular Weight |

257.31 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoate |

InChI |

InChI=1S/C11H15NO4S/c1-16-11(13)10(12)7-8-4-3-5-9(6-8)17(2,14)15/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1 |

InChI Key |

GLWGFJCPJBRSCU-JTQLQIEISA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=CC=C1)S(=O)(=O)C)N |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Starting Material and Protection

The synthesis typically begins with L-Phenylalanine , a naturally occurring amino acid with the (S)-configuration. The amino group is protected to prevent side reactions during subsequent steps. Common protecting groups include carbamates such as tert-butyl carbamate (Boc) .

- Example reaction : Boc protection using Boc2O (tert-butyl dicarbonate) in the presence of sodium bicarbonate in aqueous dioxane yields Boc-protected phenylalanine with high yield (~98%).

Introduction of the Methylsulfonyl Group

The key functionalization is the installation of the methylsulfonyl substituent at the meta-position of the phenyl ring.

- The aromatic bromide derivative of the protected phenylalanine is reacted with sodium methanesulfinate in the presence of copper iodide, cesium carbonate, and L-proline as a ligand in dimethyl sulfoxide (DMSO) solvent.

- Reaction conditions: 95–100°C for about 9 hours, with additional catalyst portions added during the reaction to drive completion.

- This step converts the bromo-substituent to a methylsulfonyl group with excellent yield (~96%).

Esterification

The carboxylic acid group is converted into the methyl ester to form the target compound.

- Commonly, esterification is performed using methanol as solvent and nucleophile, with acid catalysis such as sulfuric acid or coupling reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) .

- For benzyl esters, benzyl alcohol is used instead of methanol.

- Yields for esterification steps are typically very high (~99%).

Deprotection

The final step involves removing the Boc protecting group or other amino protecting groups to liberate the free amino function.

- This is typically achieved by treatment with 4N hydrogen chloride in dioxane at 0°C.

- The product is isolated as the hydrochloride salt.

- Yields for deprotection are high (~94%).

Representative Synthesis Table

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | L-Phenylalanine + Boc2O, NaHCO3, dioxane/water | Boc-protected phenylalanine | 98 | Amino protection |

| 2 | Boc-protected bromo-phenylalanine + NaSO2CH3, CuI, Cs2CO3, L-proline, DMSO, 95-100°C | Boc-protected methylsulfonyl phenylalanine | 96 | Aromatic sulfonylation |

| 3 | Carboxylic acid + MeOH + H2SO4 or EDC/DMAP | Methyl ester | 99 | Esterification |

| 4 | Boc deprotection with 4N HCl in dioxane | This compound hydrochloride | 94 | Amino deprotection |

Solubility and Formulation Notes

- The compound is typically isolated as a hydrochloride salt to improve solubility and stability.

- For biological assays or in vivo studies, stock solutions are prepared by dissolving the compound in solvents such as dimethyl sulfoxide (DMSO) , followed by dilution with co-solvents like PEG300, Tween 80, or corn oil to achieve clear formulations.

- Physical methods such as vortexing, ultrasound, or gentle heating (water bath) aid in dissolution.

- Careful stepwise addition of solvents is necessary to maintain solution clarity.

Analytical and Purity Considerations

- The stereochemistry is confirmed by chiral HPLC or NMR.

- Purity is typically >95% for research-grade material.

- Molecular weight: approximately 369.9 g/mol for the benzyl ester hydrochloride form.

- CAS Number: 1194550-59-8.

Research and Industrial Scale Synthesis

- Industrial synthesis follows similar routes but optimizes reaction scale, solvent recycling, and catalyst loading.

- Continuous flow methods may be employed to improve reaction control and throughput.

- Environmental and cost considerations guide the choice of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methylsulfonyl group to a thiol or sulfide.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives .

Scientific Research Applications

Methyl (s)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (s)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Nitro vs. Methylsulfonyl Substituents

- Key Differences:

- Nitro derivatives are intermediates for aminophenyl compounds, whereas methylsulfonyl derivatives are retained in final APIs like Lifitegrast .

Thiazole-Modified Derivatives

- Compound: (S)-Methyl 2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoate (e.g., 9a-d) Synthesis: Condensation of thiazole carbaldehydes with amino esters, followed by reduction and hydrolysis . Key Differences:

- Thiazole rings introduce heterocyclic diversity, enhancing antimycobacterial activity (MIC values: 1.6–12.5 µg/mL) .

- Methylsulfonyl groups prioritize enantioselective separation and stability, while thiazoles improve target binding via π-π interactions .

Trifluoromethyl and Alkoxy Substituents

- Compound: Methyl (2S)-2-amino-3-{2-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}propanoate (CAS 2307299-69-8) Properties: The trifluoromethyl (-CF₃) group increases lipophilicity (logP: ~2.5) and metabolic stability compared to methylsulfonyl .

- Compound: Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate (CAS 2307299-69-8) Properties: Difluoroethoxy (-OCH₂CF₂H) substituents enhance membrane permeability but reduce chemical stability relative to sulfonyl groups .

Biological Activity

Methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate, also known as (S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, is a chiral compound with significant biological activity, particularly in pharmaceutical applications. This article discusses its biological properties, potential therapeutic uses, and relevant research findings.

- Chemical Formula : C₁₁H₁₆ClNO₄S

- Molecular Weight : 293.76 g/mol

- CAS Number : 851785-21-2

- IUPAC Name : this compound hydrochloride

The compound features a methylsulfonyl group attached to a phenyl ring, contributing to its unique reactivity and biological interactions. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in drug synthesis.

Biological Activity

Research indicates that (S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate exhibits several biological activities:

- Analgesic Effects : Preliminary studies suggest that this compound may interact with receptors involved in pain signaling pathways, potentially leading to analgesic outcomes. Its structural similarity to known pharmacophores enhances its therapeutic potential in managing pain and inflammation.

- Antitumor Activity : The compound has been explored for its antitumor properties, particularly as an intermediate in the synthesis of drugs targeting cancer cells. The presence of the methylsulfonyl group may enhance its interaction with biological targets involved in tumor growth regulation .

- Pharmacokinetics : Ongoing research aims to elucidate the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for assessing its viability as a therapeutic agent.

Case Studies and Experimental Data

Several studies have investigated the biological activity of (S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate:

- Study on Pain Management : A study highlighted the compound's potential efficacy in treating inflammatory pain models. Results demonstrated significant reductions in pain scores compared to control groups, indicating promising analgesic properties.

- Antitumor Efficacy : In vitro assays showed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl ring could enhance potency against specific tumor types .

| Study Focus | Results Summary |

|---|---|

| Pain Management | Significant analgesic effects in inflammatory models |

| Antitumor Activity | Cytotoxic effects observed in cancer cell lines |

| Pharmacokinetics | Ongoing studies on ADME profiles |

Q & A

Q. What are the key considerations for optimizing the synthetic route of Methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation and reduction steps. For example, in analogous compounds, aldehydes (e.g., 4-methyl-2-arylthiazole-5-carbaldehyde) are condensed with amino acid precursors, followed by NaBH₄-mediated reduction in acetonitrile to stabilize intermediates . Critical parameters include:

- Reagent selection : Use of NaBH₄ for selective reduction to avoid over-reduction of sensitive functional groups.

- Solvent optimization : Polar aprotic solvents (e.g., CH₃CN) improve reaction homogeneity and yield .

- Temperature control : Reactions are often conducted at 0–25°C to prevent racemization of the chiral center .

Post-synthesis, acid hydrolysis (e.g., HCl) is used to deprotect the amino group, requiring careful pH monitoring to avoid decomposition .

Q. How can researchers validate the enantiomeric purity of this compound?

- Methodological Answer : Enantiomeric purity is critical for bioactivity studies. Techniques include:

- Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak® IC) with UV detection at 254 nm to resolve (S)- and (R)-isomers .

- Polarimetry : Measure specific rotation ([α]ᴅ) and compare with literature values for the (S)-enantiomer .

- NMR spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers via splitting of proton signals .

Q. What analytical methods are recommended for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural fidelity:

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 302.1024) .

- ¹H/¹³C NMR : Key signals include the methylsulfonyl group (δ ~3.1 ppm for CH₃SO₂) and the chiral α-proton (δ ~4.2 ppm, coupling constant J = 7.5 Hz) .

- FT-IR : Identify carbonyl (C=O, ~1740 cm⁻¹) and sulfonyl (SO₂, ~1150 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers design experiments to assess the antimycobacterial activity of this compound?

- Methodological Answer : Use in vitro models such as:

- Microplate Alamar Blue Assay (MABA) : Test against Mycobacterium tuberculosis H37Rv, with rifampicin as a positive control. Report IC₅₀ values and compare with existing derivatives (e.g., thiazole-containing analogs showed IC₅₀ = 0.383–6.08 μM) .

- Cytotoxicity screening : Use Vero cells to determine selectivity indices (SI = IC₅₀ Vero cells / IC₅₀ Mtb) .

Structure-activity relationship (SAR) studies can guide modifications (e.g., varying aryl groups on the thiazole ring) to enhance potency .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonyl-containing amino acid derivatives?

- Methodological Answer : Discrepancies may arise from assay variability or impurity profiles. Mitigation approaches include:

- Orthogonal assays : Cross-validate results using both MABA and luciferase reporter phage (LRP) assays .

- Batch-to-batch reproducibility : Use HPLC-purity >98% (verified at 220 nm) and characterize impurities via LC-MS .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., logP, polar surface area) to identify outliers .

Q. How does the methylsulfonyl group influence the compound’s stability under physiological conditions?

- Methodological Answer : The sulfonyl group enhances stability but may hydrolyze under extreme pH. Assess via:

- Forced degradation studies : Expose to pH 1–13 buffers at 37°C for 24h, monitor degradation by HPLC.

- Plasma stability assays : Incubate with human plasma (37°C, 1h) and quantify intact compound using LC-MS/MS .

- Accelerated thermal testing : Store at 40°C/75% RH for 4 weeks; degradation products (e.g., free amino acid) indicate susceptibility .

Q. What computational methods predict the ADMET profile of this compound?

- Methodological Answer : Use in silico tools to prioritize in vivo testing:

- ADMET Prediction : Software like SwissADME estimates permeability (Caco-2 model) and cytochrome P450 inhibition .

- Molecular docking : Simulate binding to mycobacterial targets (e.g., InhA enzyme) using AutoDock Vina to rationalize activity .

- QSAR modeling : Correlate structural descriptors (e.g., topological polar surface area) with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.